
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, which are similar to "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide", involves the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate. This process results in stereoselective ring opening, yielding propanohydrazides with high yields (Turk et al., 2002)(Turk et al., 2002).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed through various techniques. For instance, a study on a similar pyrazole derivative, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, detailed its structure using FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction (XRD) (Karrouchi et al., 2020)(Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives are influenced by their structural characteristics. For example, the planarity of CH3 groups linked to the N atom in similar compounds supports high reactivities in their free base and cationic species (Karrouchi et al., 2020)(Karrouchi et al., 2020).
Physical Properties Analysis
Physical properties such as solvation energy, stability in solution, and vibrational modes are crucial for understanding the behavior of pyrazole derivatives in various environments. The solvation energy and stability in solution of similar compounds have been thoroughly studied, highlighting their potential in various applications (Karrouchi et al., 2020)(Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity and potential as ligands in coordination chemistry, are of significant interest. Their reactivity is influenced by the molecular structure, as shown in the synthesis and characterization of various derivatives (Karrouchi et al., 2020)(Karrouchi et al., 2020).
科学的研究の応用
Synthesis and Structural Analysis :
- Turk et al. (2002) explored the stereoselective ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate, yielding propanohydrazides with high yields and determining the X-ray structure of one derivative (Turk et al., 2002).
Antioxidant Properties :
- Karrouchi et al. (2019) synthesized a series of novel 3,5-dimethyl-1H-pyrazole derivatives with hydrazine, finding that some compounds exhibited significant antioxidant activity, particularly in radical scavenging capacity and iron binding abilities (Karrouchi et al., 2019).
Antibacterial Activity :
- Al-Smaisim (2012) studied the antibacterial properties of a series of 3,5-dimethyl-1H-pyrazole derivatives, finding that they exhibited good antibacterial activity against various bacterial species (Al-Smaisim, 2012).
Corrosion Inhibition :
- El Arrouji et al. (2020) investigated dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency and adsorption behavior (El Arrouji et al., 2020).
Metallomacrocyclic Complexes :
- Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and palladium(II) complexes, characterizing their structures and investigating their stability and conformers in solution (Guerrero et al., 2008).
Fungicidal Activity :
- Xiaodong Yang (2008) prepared twelve novel hydrazone derivatives containing pyrazole rings, with some showing moderate fungicidal activity (Yang, 2008).
Complex Formation Studies :
- Khachatryan et al. (2017) explored the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime and its complex formation with PdCl2, also studying its thermal stability and anticonvulsant properties (Khachatryan et al., 2017).
Anticancer Activity :
- Metwally et al. (2016) synthesized a range of derivatives based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, evaluating their anticancer activity and proposing mechanisms for their formation (Metwally et al., 2016).
作用機序
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential targets within parasitic organisms .
Biochemical Pathways
The biochemical pathways affected by 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide are currently unknown . More studies are required to summarize the affected pathways and their downstream effects.
Pharmacokinetics
A related compound has shown high solubility in saline at ph 7 and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(2)12(11-6)4-3-8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNFPQNUBZTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358808 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |
CAS RN |
313050-27-0 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



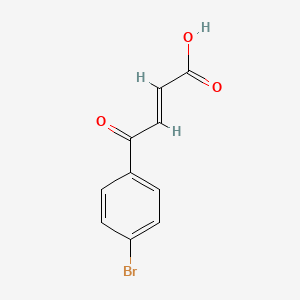
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
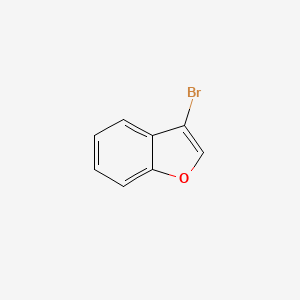
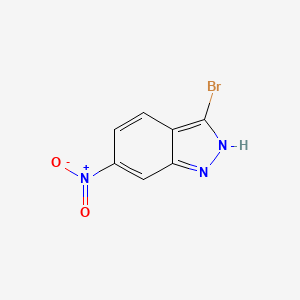

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
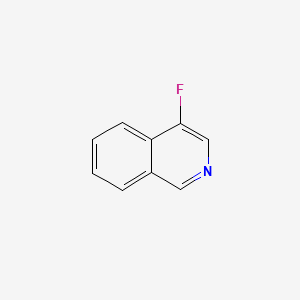
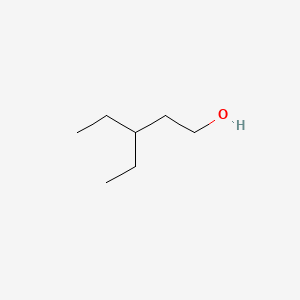

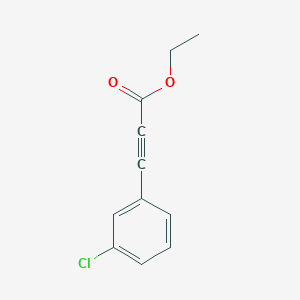
![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)